molecular formula C15H10Cl2O3 B4141583 3,4-dichlorobenzyl 4-formylbenzoate

3,4-dichlorobenzyl 4-formylbenzoate

Cat. No.: B4141583
M. Wt: 309.1 g/mol
InChI Key: ZZOGYWNATMCKOQ-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl 4-formylbenzoate is a synthetic organic compound characterized by a benzyl ester backbone substituted with chlorine atoms at the 3- and 4-positions of the benzene ring, and a formyl group (-CHO) at the para position of the benzoate moiety. This structure confers unique physicochemical properties, such as moderate polarity and reactivity, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals. The dichlorobenzyl group enhances lipophilicity and stability, while the formyl group serves as a reactive site for further functionalization (e.g., condensation or nucleophilic addition reactions) .

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c16-13-6-3-11(7-14(13)17)9-20-15(19)12-4-1-10(8-18)2-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOGYWNATMCKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichlorobenzyl 4-formylbenzoate typically involves the esterification of 3,4-dichlorobenzyl alcohol with 4-formylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of 3,4-dichlorobenzyl 4-formylbenzoate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzyl 4-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dichlorobenzyl 4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl 4-formylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4-dichlorobenzyl 4-formylbenzoate with structurally analogous compounds, highlighting key differences in substituents, applications, and reactivity:

Compound Name Substituents on Benzyl Group Functional Group on Benzoate Key Applications/Properties Reference ID
3,4-Dichlorobenzyl 4-formylbenzoate 3,4-dichloro 4-formyl Intermediate for pharmaceuticals, agrochemicals; reactive formyl group enables derivatization
3,4-Dichlorobenzyl picolinate 3,4-dichloro Picolinate (pyridine-2-carboxylate) Catalytic applications (e.g., FeCl3-mediated C–H amination); higher electron-withdrawing capacity
4-Methoxy-3-nitrobenzyl picolinate 4-methoxy, 3-nitro Picolinate Used in catalytic systems; nitro group enhances electrophilicity, methoxy improves solubility
3,4-Dichlorobenzyl chloride 3,4-dichloro Chloride (-Cl) Precursor for quaternary ammonium compounds (e.g., alkyldimethyl 3,4-dichlorobenzyl Quats)
Compound 6f (antifungal derivative) 3,4-dichloro Cyclopropyl-amino-propanol Potent antifungal activity (MIC80 < 0.125 μg/mL against Candida albicans)

Key Observations:

Reactivity and Functionalization :

  • The formyl group in 3,4-dichlorobenzyl 4-formylbenzoate distinguishes it from analogs like 3,4-dichlorobenzyl picolinate, which contains a picolinate group. The formyl moiety enables Schiff base formation or nucleophilic additions, whereas picolinate esters are tailored for coordination chemistry (e.g., FeCl3 catalysis) .
  • In contrast, 3,4-dichlorobenzyl chloride is a reactive alkylating agent used to synthesize quaternary ammonium surfactants, highlighting its role in industrial applications .

Regulatory and Testing Considerations :

  • The U.S. EPA classifies 3,4-dichlorobenzyl-containing compounds (e.g., alkyldimethyl 3,4-dichlorobenzyl Quats) as a structurally similar group, allowing surrogate testing for toxicity studies. This implies that analogs share core toxicokinetic properties, reducing redundant testing .

Research Findings and Limitations

  • Synthetic Utility : The dichlorobenzyl group’s stability and lipophilicity make it a preferred scaffold in agrochemicals, as seen in the growing market for 3,4-dichlorobenzyl chloride derivatives .
  • For example, while picolinate esters are well-studied in catalysis , the formylbenzoate variant requires further exploration in drug discovery contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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